1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Predicted ^1^H and ^13^C NMR signals are as follows:
Table 2: ^1^H NMR assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperazine N-CH~2~-CH~2~-N | 2.4–2.7 | Multiplet |
| Pyrazole C3-CH~3~ | 2.1 | Singlet |
| Pyrazole C5-CH~3~ | 2.3 | Singlet |
| Pyrazole C1-CH~2~CH~3~ | 1.2 (t), 3.9 (q) | Triplet, Quartet |
| Methylene bridge -CH~2~- | 3.5 | Singlet |
Table 3: ^13^C NMR assignments
| Carbon Environment | δ (ppm) |
|---|---|
| Pyrazole C3 and C5 (quaternary) | 140–150 |
| Piperazine N-CH~2~-CH~2~-N | 45–55 |
| Pyrazole C1-CH~2~CH~3~ | 15 (CH~3~), 25 (CH~2~) |
| Methylene bridge -CH~2~- | 50–55 |
The singlet at δ 3.5 ppm corresponds to the methylene bridge protons, while piperazine protons appear as a multiplet due to coupling with adjacent nitrogen atoms .
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands include:
- N-H stretch : 3300–3500 cm^-1^ (piperazine secondary amines) .
- C-H stretch : 2850–3000 cm^-1^ (alkyl groups).
- C=N stretch : 1600–1650 cm^-1^ (pyrazole ring) .
- C-N stretch : 1200–1300 cm^-1^ (piperazine).
The absence of a strong peak near 1700 cm^-1^ confirms the lack of carbonyl groups, consistent with the structure .
Mass Spectrometric Fragmentation Patterns
The mass spectrum (electron ionization) exhibits the following features:
- Molecular ion peak : m/z 222 ([M]^+^).
- Major fragments :
- m/z 207: Loss of methyl group (-CH~3~).
- m/z 179: Cleavage of the piperazine ring.
- m/z 109: Pyrazole ring with ethyl and methyl groups.
Fragmentation pathways :
- Alpha cleavage at the methylene bridge yields a pyrazole-methyl cation (m/z 123).
- Retro-Diels-Alder fragmentation of the piperazine ring produces ions at m/z 84 and 85 .
Table 4: Dominant mass spectral fragments
| m/z | Fragment Structure |
|---|---|
| 222 | [C~12~H~22~N~4~]^+^ |
| 207 | [C~11~H~19~N~4~]^+^ (loss of CH~3~) |
| 179 | [C~9~H~15~N~3~]^+^ |
| 109 | [C~5~H~9~N~2~]^+^ |
These patterns align with fragmentation rules for piperazine and pyrazole derivatives .
Properties
IUPAC Name |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-4-16-11(3)12(10(2)14-16)9-15-7-5-13-6-8-15/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZKNOAHLBHRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428326 | |
| Record name | SBB023307 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004195-30-5 | |
| Record name | SBB023307 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole-Piperazine Coupling
A common method involves reacting 4-(chloromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Base catalysts like potassium carbonate are used to deprotonate piperazine, enhancing its nucleophilicity.
Alternative Route: Reductive Amination
For pyrazole derivatives lacking a halomethyl group, reductive amination may be employed:
- Step 1 : Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- Step 2 : Condensation with piperazine using a reducing agent (e.g., NaBH₃CN).
Purification and Isolation
Post-reaction workup typically includes:
- Liquid-liquid extraction with dichloromethane or ethyl acetate.
- Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product.
- Recrystallization from ethanol or methanol for higher purity.
Challenges and Optimizations
- Steric Hindrance : Bulky substituents on the pyrazole ring may slow reaction kinetics, necessitating higher temperatures or prolonged reaction times.
- Byproducts : Competing N-alkylation of piperazine can occur, requiring careful stoichiometric control (e.g., excess pyrazole derivative).
Research Findings
- Patent WO2015063709A1 describes a related synthesis for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, highlighting the use of glacial acetic acid for crystallization and toluene for washing impurities.
- VulcanChem notes that the compound serves as a pharmaceutical intermediate, with scalability limited by the availability of specialized pyrazole precursors.
Chemical Reactions Analysis
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₂N₄
- Molecular Weight : 222.33 g/mol
- CAS Number : 1004195-30-5
The compound features a piperazine ring substituted with a pyrazole moiety, contributing to its biological activity and potential therapeutic uses.
Pharmacological Activity
Research indicates that 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine exhibits various pharmacological properties. Its structural similarity to known bioactive compounds suggests potential roles in:
- Antidepressant Activity : Studies have shown that derivatives of piperazine can influence serotonin receptors, indicating potential antidepressant effects.
Case Study: Antidepressant Research
A recent study evaluated the antidepressant-like effects of this compound in mice. The results showed significant reductions in immobility time during forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties.
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to form stable complexes with metal ions can enhance the properties of polymers.
| Application Area | Description |
|---|---|
| Coatings | Used in protective coatings for enhanced durability. |
| Composites | Incorporated into composite materials for improved mechanical properties. |
Synthetic Routes
Various synthetic pathways have been developed to produce this compound, including:
- Condensation Reactions : Combining piperazine with pyrazole derivatives under acidic conditions.
- Alkylation Methods : Utilizing alkyl halides to introduce the ethyl group onto the pyrazole.
Characterization Techniques
Characterization of the synthesized compound is typically performed using:
- NMR Spectroscopy : To confirm molecular structure.
- Mass Spectrometry : For molecular weight determination.
Future Directions and Research Opportunities
The ongoing exploration of this compound suggests several avenues for future research:
- Drug Development : Further investigation into its pharmacological properties could lead to new antidepressants or anxiolytics.
- Material Innovations : Exploring its use in advanced materials could yield novel applications in coatings and composites.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Piperazine derivatives with heterocyclic substituents exhibit distinct physicochemical and pharmacological profiles based on their substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : The target compound’s pyrazole substituents (ethyl and methyl groups) likely enhance lipophilicity compared to aryl-substituted analogs like pBPP. This may influence blood-brain barrier permeability .
- Electron-Withdrawing Groups: Nitro (NO2) or halogen (Cl, F) substituents, as in and , increase polarity and binding affinity to charged residues in enzyme pockets .
Biological Activity
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS Number: 1004195-30-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing from various studies and research findings.
The molecular formula of this compound is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol. The compound is characterized by the presence of a piperazine ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₄ |
| Molecular Weight | 222.33 g/mol |
| CAS Number | 1004195-30-5 |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine structures exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been studied for their potential as anticancer agents. In particular, pyrazole-based compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer cells .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, compounds similar to this compound have demonstrated the ability to reduce nitric oxide production in activated macrophages .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect .
- Antifungal Properties : In vitro assays have demonstrated that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. For example, a related compound showed higher antifungal activity than standard treatments against several fungal strains .
- Xanthine Oxidase Inhibition : Pyrazole-based compounds have been investigated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This activity is relevant for conditions like gout. Some derivatives showed moderate inhibitory effects with IC50 values indicating their potential as therapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Receptor Modulation : The structural components may allow for interaction with various receptors, influencing cellular signaling pathways related to growth and apoptosis.
Q & A
Q. What are the key considerations in synthesizing 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine with high purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by alkylation or sulfonation to attach the piperazine moiety. Key factors include:
- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is often used to enhance reaction efficiency and solubility .
- Catalysts : Acidic or basic catalysts may accelerate specific steps, such as cyclization or sulfonyl group incorporation .
- Temperature control : Exothermic reactions (e.g., alkylation) require precise temperature regulation to avoid side products .
- Purification : Column chromatography or recrystallization is critical for isolating the compound with >95% purity. Analytical techniques like NMR and HPLC validate structural integrity .
Advanced Structure-Activity Relationship (SAR)
Q. How can researchers systematically investigate the impact of sulfonyl vs. methyl substituents on the compound’s receptor binding affinity?
A comparative SAR study should include:
- Synthetic diversification : Synthesize analogs with sulfonyl (C11H20N4O2S) and methyl (C14H18N4O2S) groups at the pyrazole-piperazine junction .
- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin or dopamine receptors. The sulfonyl group may enhance hydrogen bonding, while methyl groups improve lipophilicity .
- In vitro assays : Measure IC50 values in receptor-binding assays (e.g., radioligand displacement) to quantify affinity differences. For example, sulfonyl derivatives may show higher selectivity for 5-HT2A receptors .
Data Contradiction Analysis
Q. How should discrepancies between in vitro potency and in vivo efficacy of this compound be addressed?
- Bioavailability assessment : Measure metabolic stability using liver microsomes or hepatocytes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins (e.g., β-cyclodextrin) to enhance solubility and plasma half-life .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies to track systemic exposure and tissue distribution in animal models .
Biological Activity Evaluation
Q. What methodologies are recommended for evaluating the local anesthetic potential of this compound?
- Infiltration anesthesia models : Administer the compound subcutaneously in rodents and measure latency to pain response (e.g., tail-flick test). Compare efficacy to lidocaine .
- Toxicity screening : Assess cytotoxicity in primary neuronal cells and hemolytic activity in erythrocytes. Piperazine derivatives often exhibit low toxicity due to their heterocyclic stability .
- Mechanistic studies : Use patch-clamp electrophysiology to evaluate sodium channel blockade, a hallmark of local anesthetics .
Computational Predictive Modeling
Q. Which computational approaches are validated for predicting the antiplatelet activity of piperazine derivatives?
- Molecular dynamics (MD) simulations : Simulate interactions with platelet ADP receptors (e.g., P2Y12) to identify critical binding residues .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor count .
- Free energy calculations : Use MM-GBSA to predict binding free energy differences between derivatives, prioritizing sulfonyl-containing analogs for synthesis .
Toxicity Mitigation Strategies
Q. What strategies can mitigate toxicity while maintaining biological activity in piperazine derivatives?
- Structural modification : Replace reactive groups (e.g., primary amines) with bioisosteres like tertiary amines or azetidines to reduce off-target interactions .
- Prodrug design : Introduce ester or amide prodrug moieties to enhance metabolic stability and reduce acute toxicity .
- Inclusion complexes : Use β-cyclodextrin to encapsulate the compound, lowering systemic toxicity while preserving activity .
Metabolic Stability Optimization
Q. How can researchers improve the metabolic stability of this compound for prolonged therapeutic effects?
- Isotope labeling : Incorporate deuterium at vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
- Enzymatic inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to identify major metabolic pathways .
- Metabolite identification : Use high-resolution mass spectrometry (HR-MS) to characterize phase I/II metabolites and guide structural refinements .
Advanced Analytical Characterization
Q. Which advanced techniques resolve structural ambiguities in piperazine-pyrazole derivatives?
- X-ray crystallography : Determine absolute configuration and confirm sulfonyl group orientation .
- 2D NMR spectroscopy : Use NOESY or HSQC to assign stereochemistry and detect conformational flexibility in the piperazine ring .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain crystallization behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
